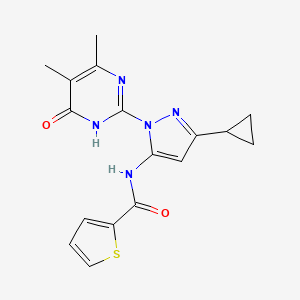![molecular formula C10H22ClN3O B2674651 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride CAS No. 2402831-10-9](/img/structure/B2674651.png)
1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride” is a chemical compound with the CAS Number: 2402831-10-9 . It has a molecular weight of 235.76 . The IUPAC name for this compound is 1,1,3-trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)8-9-5-6-12(3)7-9;/h9H,5-8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H22ClN3O . Its average mass is 235.754 Da and its monoisotopic mass is 235.145142 Da .Scientific Research Applications
1. Rheology and Morphology in Hydrogel Formation
Research on similar urea compounds, like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, shows they can form hydrogels in acidic conditions. These gels' morphology and rheology depend on the anion identity, indicating potential for physical property tuning in hydrogel applications (Lloyd & Steed, 2011).
2. Hydrophilicity Studies
Studies on tetramethyl urea revealed insights into hydrophobicity and hydrophilicity, particularly regarding methyl groups attached to nitrogen atoms. This can be crucial for understanding solvation and interaction with other substances in solution (Koga et al., 2011).
3. Protein Stability in Marine Animals
Investigations into the interactions between urea derivatives and other compounds like TMAO provide insights into their roles in stabilizing proteins in marine animals, highlighting their potential utility in understanding protein behavior in various environments (Xie et al., 2018).
4. Anticancer Drug Synthesis
1-methyl-3-(5-nitropyridin-2-yl) urea serves as an important intermediate in the synthesis of small molecule anticancer drugs, suggesting the potential utility of related compounds in pharmaceutical synthesis (Zhang et al., 2019).
5. Osmolyte Function in Organisms
The combination of urea and methylamines as osmolytes in certain marine organisms provides insight into the complex interplay of these compounds in biological systems, potentially informing biotechnological applications (Lin & Timasheff, 1994).
Safety and Hazards
properties
IUPAC Name |
1,1,3-trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)8-9-5-6-12(3)7-9;/h9H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLEEYSHTZBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


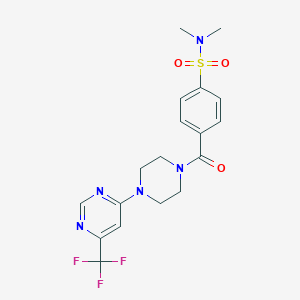
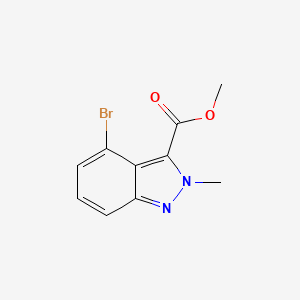
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

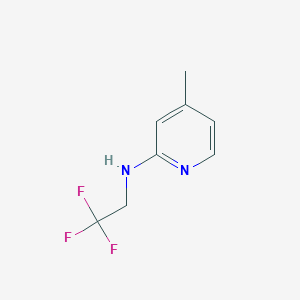
![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
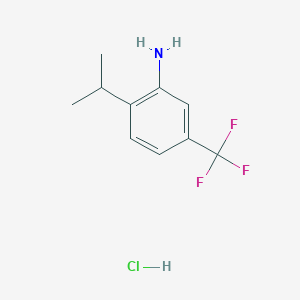
![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
